molecular formula C17H12N2O2 B14118020 2-(3-Nitrophenyl)-4-phenylpyridine

2-(3-Nitrophenyl)-4-phenylpyridine

Cat. No.: B14118020
M. Wt: 276.29 g/mol
InChI Key: TXPFLMXQHJUXIU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4-phenylpyridine is an aromatic heterocyclic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-4-phenylpyridine typically involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)-4-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-4-phenylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-4-phenylpyridine: Similar structure but with the nitro group in a different position.

    2-(3-Nitrophenyl)-4-methylpyridine: Similar structure but with a methyl group instead of a phenyl group.

    2-(3-Nitrophenyl)-4-phenylquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness: 2-(3-Nitrophenyl)-4-phenylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-(3-nitrophenyl)-4-phenylpyridine

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-8-4-7-15(11-16)17-12-14(9-10-18-17)13-5-2-1-3-6-13/h1-12H

InChI Key

TXPFLMXQHJUXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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